molecular formula C6H10Br2O2 B1362522 Ethyl 3-bromo-2-(bromomethyl)propionate CAS No. 58539-11-0

Ethyl 3-bromo-2-(bromomethyl)propionate

Cat. No. B1362522
CAS RN: 58539-11-0
M. Wt: 273.95 g/mol
InChI Key: GKSCTYSHDIGNGC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-(bromomethyl)propionate is an organic compound with the molecular formula (BrCH2)2CHCO2C2H5 . It has a molecular weight of 273.95 g/mol . This compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)C(CBr)CBr . The InChI representation is 1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.721 g/mL at 25 °C and a boiling point of 90 °C at 0.5 mmHg . The refractive index is 1.497 .

Scientific Research Applications

Synthesis of Chemical Compounds

Ethyl 3-bromo-2-(bromomethyl)propionate has been utilized in the synthesis of various chemical compounds. For instance, the lithiation of 3-bromo-3-hexene, followed by reaction with ethyl propionate, leads to the formation of 1,2,3,4,5-pentaethylcyclopentadiene, showcasing its role in creating complex organic structures (Stein & Sitzmann, 1991).

Intermediate in Synthesis Processes

The compound serves as an intermediate in various synthesis processes. One such example is its involvement in the production of ethyl α-(bromomethyl)acrylate, which is prepared through formaldehyde addition to ethyl acrylate (Byun, Reddy, & Bittman, 1994).

Role in Organic Chemistry

In organic chemistry, it has been used for the synthesis of specific structures, such as 3-bromo-2 (bromomethyl)propene, derived from pentaerythritol through halogenated reaction, oxidation, and thermal decomposition (Ping Yu, 2009).

Creation of Key Intermediates

This compound has also been instrumental in creating key intermediates like ethyl 2-(4-bromomethylphenyl)propionate, which is a crucial step in synthesizing Loxoprofen (Shen Dong-sheng, 2005).

Application in Medicinal Chemistry

In medicinal chemistry, it has been used in the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the production of ethyl 2-[(alkylamino)(cyano)methyl] acrylates (Arfaoui & Amri, 2009).

Mechanistic Studies in Organic Reactions

It has been used in mechanistic studies, such as investigating the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters under basic conditions. This study provides insights into the transformation processes in organic chemistry (Alliot, Gravel, & Doris, 2013).

Safety and Hazards

Ethyl 3-bromo-2-(bromomethyl)propionate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

Ethyl 3-bromo-2-(bromomethyl)propionate primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for various compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry, and well-ventilated place . Moreover, it’s recommended to handle this compound with protective gloves, eye protection, and face protection, and avoid breathing its dust, fume, gas, mist, vapors, or spray . These precautions suggest that the compound’s action and stability might be sensitive to environmental conditions.

properties

IUPAC Name

ethyl 3-bromo-2-(bromomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSCTYSHDIGNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309737
Record name Ethyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58539-11-0
Record name 58539-11-0
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Record name Ethyl 3-bromo-2-(bromomethyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Bromo-2-(bromomethyl)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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